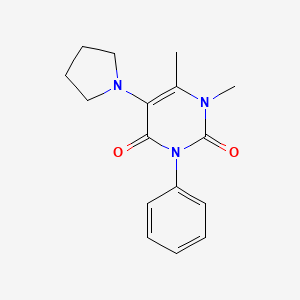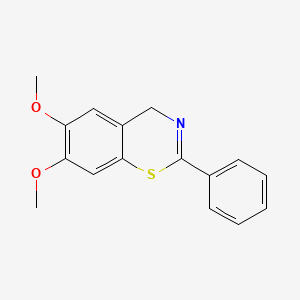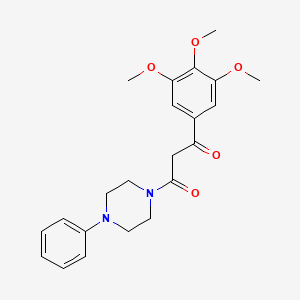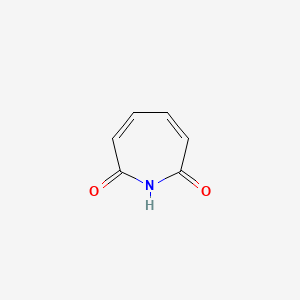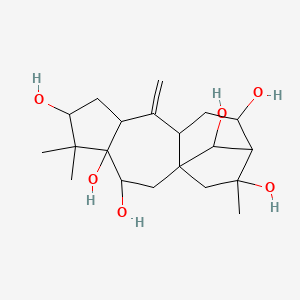
3-Chloro-4-ethoxycinnamohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-ethoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids These compounds are characterized by the presence of a cinnamic acid moiety linked to a hydroxamic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxycinnamohydroxamic acid typically involves the reaction of 3-chloro-4-ethoxycinnamic acid with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Chloro-4-ethoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted cinnamohydroxamic acids, depending on the nucleophile used.
科学研究应用
3-Chloro-4-ethoxycinnamohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-ethoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-hydroxycinnamohydroxamic acid
- 4-Ethoxycinnamohydroxamic acid
- 3-Chloro-4-methoxycinnamohydroxamic acid
Uniqueness
3-Chloro-4-ethoxycinnamohydroxamic acid is unique due to the presence of both chloro and ethoxy substituents on the cinnamic acid moiety. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other cinnamohydroxamic acids.
属性
CAS 编号 |
25357-02-2 |
|---|---|
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
(E)-3-(3-chloro-4-ethoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10-5-3-8(7-9(10)12)4-6-11(14)13-15/h3-7,15H,2H2,1H3,(H,13,14)/b6-4+ |
InChI 键 |
HSPGJPTZBIXNJN-GQCTYLIASA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



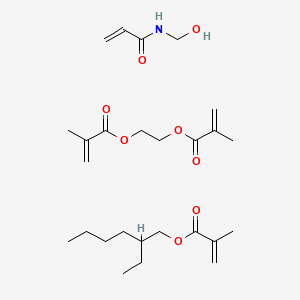
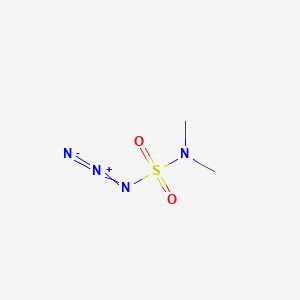
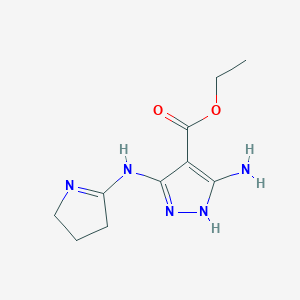
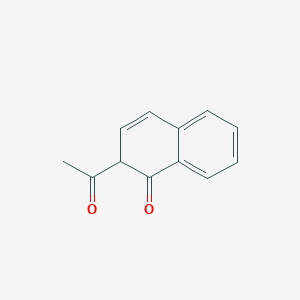
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

